molecular formula C86H74N4O2S8 B14101049 2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(5-hexylthiophen-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(5-hexylthiophen-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B14101049
M. Wt: 1452.1 g/mol
InChI Key: IBMVRGMZLQWAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ITIC-Th involves the incorporation of electron-donating methoxy and electron-withdrawing fluorine groups onto the terminal group 1,1-dicyanomethylene-3-indanone. This process constructs a small library of fused-ring electron acceptors . The reaction conditions typically involve the use of solvents such as chloroform, chlorobenzene, and dichlorobenzene .

Industrial Production Methods: Industrial production of ITIC-Th focuses on maintaining high purity levels (≥99%) and involves large-scale synthesis techniques. The compound is characterized using methods such as nuclear magnetic resonance (NMR) spectroscopy to ensure its purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions: ITIC-Th undergoes various chemical reactions, including oxidation, reduction, and substitution. The electron-withdrawing ability of its terminal groups can be modified to adjust its electronic properties and absorption spectra .

Common Reagents and Conditions: Common reagents used in reactions involving ITIC-Th include methoxy and fluorine groups, which are incorporated into the terminal group 1,1-dicyanomethylene-3-indanone . The reactions are typically carried out under inert conditions to prevent unwanted side reactions .

Major Products: The major products formed from reactions involving ITIC-Th are modified electron acceptors with varying electronic properties and absorption spectra. These modifications can lead to improved performance in organic solar cells .

Scientific Research Applications

ITIC-Th is widely used in scientific research, particularly in the field of organic photovoltaics. It is a key component in the development of high-efficiency organic solar cells due to its excellent electron mobility and deep energy levels .

Properties

IUPAC Name

2-[2-[[20-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(5-hexylthiophen-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H74N4O2S8/c1-5-9-13-17-25-53-33-37-71(93-53)85(72-38-34-54(94-72)26-18-14-10-6-2)67-45-64-68(46-63(67)81-77(85)83-69(99-81)43-57(97-83)41-65-75(51(47-87)48-88)59-29-21-23-31-61(59)79(65)91)86(73-39-35-55(95-73)27-19-15-11-7-3,74-40-36-56(96-74)28-20-16-12-8-4)78-82(64)100-70-44-58(98-84(70)78)42-66-76(52(49-89)50-90)60-30-22-24-32-62(60)80(66)92/h21-24,29-46H,5-20,25-28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMVRGMZLQWAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H74N4O2S8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1452.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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